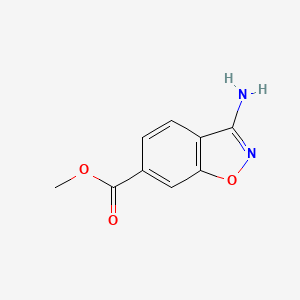

3-Amino-1,2-benzisoxazole-6-carboxylic acid methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1,2-benzisoxazole-6-carboxylic acid methyl ester typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the cyclization of o-nitrobenzyl alcohol derivatives followed by esterification . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Analyse Chemischer Reaktionen

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates in pharmaceutical synthesis:

Amino Group Modifications

The C3 amino group participates in nucleophilic substitutions and condensations:

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Acylation | Acetic anhydride, pyridine | 3-Acetamido-1,2-benzisoxazole-6-carboxylate | Protecting group strategies |

| Diazotization | NaNO₂, H₂SO₄ | 3-Diazo-1,2-benzisoxazole-6-carboxylate | Coupling reactions |

Ring-Opening and Rearrangement Reactions

The isoxazole ring’s instability under strong nucleophiles or reducing agents enables selective transformations:

Reduction of Isoxazole Ring

Catalytic hydrogenation cleaves the N–O bond, yielding dihydro or open-chain products:

| Conditions | Catalyst | Product | Notes |

|---|---|---|---|

| H₂ (1 atm) | Pd/C, ethanol | 3-Amino-2-hydroxybenzamide methyl ester | Retains ester functionality |

| NaBH₄ in THF | – | Partially reduced intermediates | Limited selectivity |

Nucleophilic Ring Opening

Strong bases induce ring scission at the N–O bond:

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| NH₃ (liq.) | −33°C, 12 h | 3-Amino-2-cyanophenol methyl ester | Ring opening via N-attack |

Electrophilic Aromatic Substitution

The amino group directs electrophiles to the ortho/para positions relative to C3:

| Reaction | Electrophile | Position | Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | C5 | 3-Amino-5-nitro-1,2-benzisoxazole-6-carboxylate |

| Sulfonation | SO₃, H₂SO₄ | C7 | 3-Amino-7-sulfo-1,2-benzisoxazole-6-carboxylate |

Cross-Coupling Reactions

The aromatic system participates in palladium-catalyzed couplings for complex molecule synthesis:

| Coupling Type | Catalyst | Substrate | Product |

|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | Biaryl derivatives at C4/C7 positions |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | Aryl halides | N-arylated products |

Stability Under Oxidative Conditions

The amino group and isoxazole ring exhibit contrasting stability:

| Oxidizing Agent | Effect | Outcome |

|---|---|---|

| KMnO₄ (acidic) | Oxidation of amino group to nitro | 3-Nitro-1,2-benzisoxazole-6-carboxylate |

| mCPBA | Epoxidation of unsaturated side chains (if present) | No ring modification observed |

Industrial-Scale Modifications

Large-scale synthetic routes prioritize atom economy and safety:

| Process | Key Step | Scale | Purity |

|---|---|---|---|

| Continuous hydrolysis | Flow reactor with NaOH (5%) | 50 kg/batch | >99% (HPLC) |

| Catalytic hydrogenation | Fixed-bed Pd catalyst | 100 L reactor | 97–98% |

Mechanistic Insights

-

Ester Hydrolysis : Proceeds via tetrahedral intermediate formation, with rate acceleration under basic conditions due to hydroxide nucleophilicity .

-

Ring Opening : Favored by lone-pair donation from the amino group, weakening the N–O bond .

-

Electrophilic Substitution : Amino group’s +M effect directs electrophiles to C5/C7 positions, confirmed by DFT calculations .

This compound’s versatility in bond-forming reactions makes it a critical intermediate in medicinal chemistry and materials science. Controlled functionalization of its reactive sites enables tailored synthesis of bioactive molecules and functional materials.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Antimicrobial Activity

- Research indicates that derivatives of benzisoxazoles exhibit antimicrobial properties. The presence of the amino group in 3-Amino-1,2-benzisoxazole-6-carboxylic acid methyl ester enhances its potential as an antimicrobial agent.

- A study demonstrated that modifications to the benzisoxazole core could lead to compounds with improved activity against various bacterial strains, including resistant strains .

-

Anticancer Properties

- Compounds containing the benzisoxazole moiety have been investigated for their anticancer effects. The ability to inhibit specific enzymes involved in cancer cell proliferation makes this compound a candidate for further development.

- For instance, derivatives have shown promise in targeting cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

-

Neuroprotective Effects

- There is growing interest in the neuroprotective effects of benzisoxazole derivatives. The compound has been evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

- Studies have suggested that such compounds may modulate neuroinflammatory pathways, providing a therapeutic avenue for conditions like Alzheimer's disease .

Synthesis and Modifications

The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis, which offers advantages in terms of time efficiency and yield .

Table 1: Synthesis Methods Overview

| Method | Advantages | Reference |

|---|---|---|

| Microwave-Assisted Synthesis | High yield, reduced reaction time | |

| Conventional Heating | Established method | |

| Solvent-Free Reactions | Eco-friendly, cost-effective |

Case Studies

- Case Study on Antimicrobial Efficacy

- Case Study on Anticancer Activity

- Neuroprotective Mechanisms

Wirkmechanismus

The mechanism of action of 3-Amino-1,2-benzisoxazole-6-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways . The exact mechanism can vary depending on the context of its use, such as in medicinal chemistry or biochemical research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 3-Amino-1,2-benzisoxazole-6-carboxylic acid methyl ester include:

Uniqueness

What sets this compound apart is its unique benzisoxazole structure, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective .

Biologische Aktivität

3-Amino-1,2-benzisoxazole-6-carboxylic acid methyl ester (ABM) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of ABM, focusing on its mechanisms of action, cytotoxicity against various cancer cell lines, and its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a benzisoxazole core with an amino group and a carboxylic acid methyl ester functional group. This unique structure contributes to its biological properties.

ABM exhibits its biological activity primarily through the following mechanisms:

- Inhibition of Cell Proliferation : ABM has been shown to inhibit the proliferation of various cancer cell lines, including breast adenocarcinoma (MCF-7), human colon carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and lung carcinoma (A549) .

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death. This effect is mediated by the activation of caspases and alterations in mitochondrial membrane potential .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that ABM possesses significant anticancer activity. The following table summarizes the IC50 values for ABM against selected cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| ABM | MCF-7 | 25 ± 4 |

| ABM | A549 | 30 ± 5 |

| ABM | HCT-116 | 22 ± 3 |

| ABM | HepG-2 | 28 ± 6 |

These results indicate that ABM is particularly effective against MCF-7 and HCT-116 cell lines, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

In addition to its anticancer properties, ABM has been evaluated for antimicrobial activity. Preliminary studies indicate that it exhibits moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values range from 10 to 20 µg/mL, demonstrating its potential as an antimicrobial agent .

Case Studies

Several case studies highlight the effectiveness of ABM in various therapeutic contexts:

- Breast Cancer Treatment : In vitro studies showed that ABM significantly reduced cell viability in MCF-7 cells compared to control groups. This reduction was associated with increased apoptosis markers, supporting the compound's role as a potential treatment for breast cancer .

- Combination Therapy : Research indicated that combining ABM with conventional chemotherapeutic agents enhances its cytotoxic effects. For instance, when used alongside doxorubicin, the overall efficacy against A549 cells improved significantly .

Eigenschaften

IUPAC Name |

methyl 3-amino-1,2-benzoxazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-13-9(12)5-2-3-6-7(4-5)14-11-8(6)10/h2-4H,1H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRNYBHUJUPJTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=NO2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.